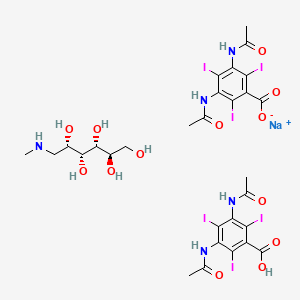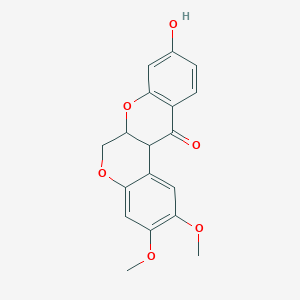
9-Demethylmunduserone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Demethylmunduserone is a member of rotenones.
Applications De Recherche Scientifique
Immunosuppressive Effects
9-Demethylmunduserone and related compounds demonstrate significant immunosuppressive activity. A study by (Xu et al., 2009) revealed that demethylzeylasteral (T-96), a similar compound, significantly prolonged the survival of kidney-transplanted rats. This suggests potential clinical uses for such compounds as immunosuppressive agents in organ transplantation and autoimmune disorders.
Synthetic Routes and Derivatives
Research by (Granados-Covarrubias & Maldonado, 2009) discusses synthetic routes to natural products including (+/-)-munduserone. The synthesis of these compounds may contribute to the development of new pharmaceuticals and materials.
Photoinitiators in Dental Composites
The use of photoinitiators like 9,10-phenanthrenequinone (PQ) in dental composites has been studied by (Albuquerque et al., 2015). These findings could be relevant for the development of dental materials, potentially including applications for derivatives of 9-Demethylmunduserone.
Cytotoxic Effects in Cancer Research
Compounds structurally related to 9-Demethylmunduserone show significant cytotoxic effects against various cancer cell lines. A study by (Trang et al., 2021) discusses aaptamine alkaloids derived from marine sponges, indicating potential applications in cancer therapy.
Chemical Chaperones in Neurodegenerative Diseases
Naphthalene derivatives, with potential relevance to 9-Demethylmunduserone derivatives, have been evaluated as chemical chaperones for treating neurodegenerative diseases. (Mimori et al., 2015) demonstrates the protective effects of these compounds in Parkinson's disease model cells.
Antioxidant Properties
Compounds related to 9-Demethylmunduserone exhibit antioxidant properties, which could be useful in treating various pathologies. For instance, (Severina et al., 2013) discusses the antioxidant characteristics of thymoquinone, a 2-demethylplastoquinone derivative, in the context of mitochondria-targeted drugs.
Herbicidal Activity
Certain derivatives of 9-Demethylmunduserone have potential applications in agriculture as herbicides. Research by (Fu et al., 2021) explores the herbicidal activity of aryl-formyl piperidinone derivatives, indicating possible use in weed control.
Antifungal Activity
7-Demethoxytylophorine, a compound related to 9-Demethylmunduserone, shows promise as a natural antifungal agent. (Chen et al., 2019) highlights its efficacy against Penicillium italicum, suggesting potential in controlling postharvest diseases in crops.
Propriétés
Nom du produit |
9-Demethylmunduserone |
|---|---|
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
9-hydroxy-2,3-dimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |
InChI |
InChI=1S/C18H16O6/c1-21-14-6-11-12(7-15(14)22-2)23-8-16-17(11)18(20)10-4-3-9(19)5-13(10)24-16/h3-7,16-17,19H,8H2,1-2H3 |
Clé InChI |
WXQDWUQQAGHKOV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC(=C4)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



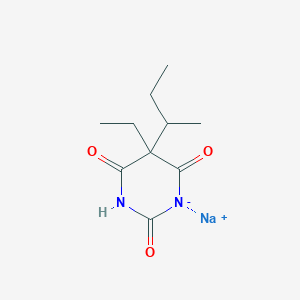

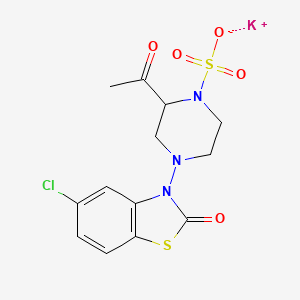


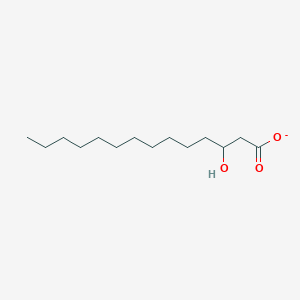
![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B1260087.png)
![(10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260090.png)
![Tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1260092.png)
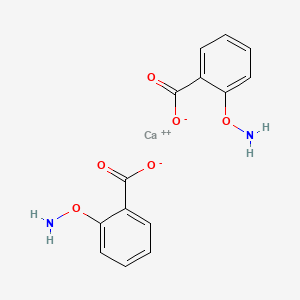
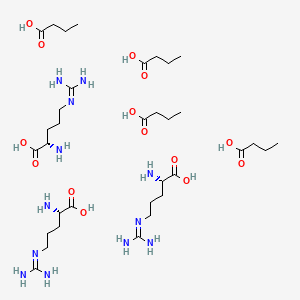

![[Hydroxy(phosphonatooxy)phosphoryl] phosphate](/img/structure/B1260096.png)
